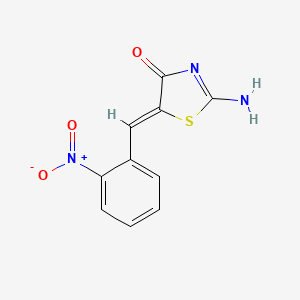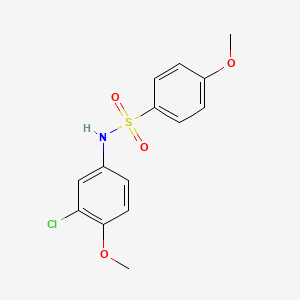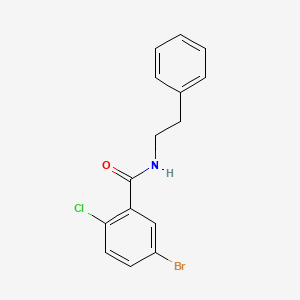
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal and antibacterial activity. This makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, its anticancer activity makes it a promising candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could help to identify new applications for this compound in various fields, including medicine and biotechnology. Additionally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-ethylphenylhydrazine, followed by the reduction of the resulting nitro compound with tin and hydrochloric acid. The final step involves the reaction of the resulting amine with 4H-1,2,4-triazole-3-thiol to form the desired product. The synthesis of this compound has been reported in several scientific journals, and it is considered a relatively simple process.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have anticancer activity, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-12-5-3-4-6-16(12)21-17(23)14-9-13(7-8-15(14)18)22-10-19-20-11-22/h3-11H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLNCNJEBFNYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)

![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)


![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)